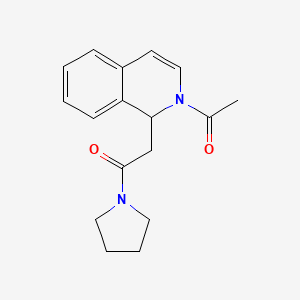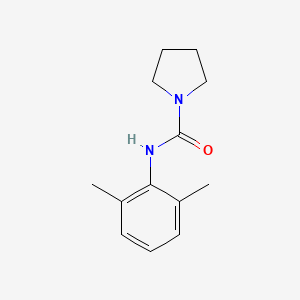
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as ACP-105 and belongs to the class of nonsteroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to selectively bind to androgen receptors in the body, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
ACP-105 selectively binds to androgen receptors in the body, which leads to the activation of specific genes involved in muscle and bone growth. This mechanism of action is similar to that of traditional androgen therapy, but ACP-105 has the advantage of selectively targeting androgen receptors in specific tissues, which may reduce the risk of side effects.
Biochemical and Physiological Effects:
ACP-105 has been shown to increase muscle mass and bone density in animal models, which suggests that it may have similar effects in humans. ACP-105 has also been shown to improve physical performance in animal models, which may have implications for athletes and military personnel.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ACP-105 in lab experiments is its specificity for androgen receptors, which allows researchers to study the effects of androgens in specific tissues without affecting other tissues. However, the synthesis of ACP-105 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on ACP-105. One area of research is the development of ACP-105 analogs with improved pharmacokinetic properties. Another area of research is the investigation of ACP-105 in combination with other therapies for the treatment of muscle wasting, osteoporosis, and prostate cancer. Additionally, further research is needed to determine the long-term safety and efficacy of ACP-105 in humans.
Synthesemethoden
The synthesis of ACP-105 involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-chloro-2-methylphenoxy)ethylamine. This compound is then reacted with 2-azetidinone to form 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one. The synthesis of ACP-105 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ACP-105 has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research is the treatment of muscle wasting and osteoporosis. ACP-105 has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of these conditions in humans.
Another area of research is the treatment of prostate cancer. ACP-105 has been shown to selectively bind to androgen receptors in prostate cancer cells, which may inhibit the growth of these cells. This makes ACP-105 a potential therapy for prostate cancer patients who are resistant to traditional androgen deprivation therapy.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-8-11(14)4-5-12(9)17-10(2)13(16)15-6-3-7-15/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNZPHDCBVVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)





![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)